molecular formula C13H9FN2O2S B1388895 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1232807-82-7

3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1388895
M. Wt: 276.29 g/mol
InChI Key: IACLXQVNJWIODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as 4-fluoro-3-benzylthiopyrimidine-2,4-dione, is a heterocyclic compound with a wide range of applications in scientific research. It is a pyrimidine derivative, which is a type of five-membered ring compound containing two nitrogen atoms. This compound has been studied for its potential in various areas of scientific research, such as synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione has been used in a variety of scientific research applications. For example, the compound has been used as a starting material in the synthesis of other pyrimidine derivatives, such as 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione-5-sulfonamide. This compound has also been used as a building block for the synthesis of other heterocyclic compounds, such as 2-methyl-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione. In addition, the compound has been used as a starting material for the synthesis of other heterocyclic compounds, such as 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione-5-carboxylic acid.

Mechanism Of Action

The mechanism of action of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione is not fully understood. However, it is believed that the compound interacts with certain proteins in the body, which can lead to a variety of effects. For example, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2. In addition, the compound has been found to interact with certain receptors in the body, such as the serotonin 5-HT2A receptor.

Biochemical And Physiological Effects

3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione has been found to have a variety of biochemical and physiological effects. For example, the compound has been found to have anti-inflammatory and analgesic effects in animal studies. In addition, the compound has been found to have neuroprotective effects in animal studies. Furthermore, the compound has also been found to have anticonvulsant effects in animal studies.

Advantages And Limitations For Lab Experiments

The use of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione in laboratory experiments has several advantages. For example, the compound is relatively easy to synthesize, and can be produced in high yields and with good purity. In addition, the compound is relatively stable, and can be stored for long periods of time. However, the compound also has certain limitations. For example, the compound is not water soluble, which can limit its use in certain types of experiments. In addition, the compound is not very soluble in organic solvents, which can also limit its use in certain types of experiments.

Future Directions

The potential of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneenzylthiopyrimidine-2,4-dione in scientific research is still largely unexplored. Further research is needed to fully understand the biochemical and physiological effects of the compound. In addition, further research is needed to develop new synthesis methods

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-9-3-1-8(2-4-9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACLXQVNJWIODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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